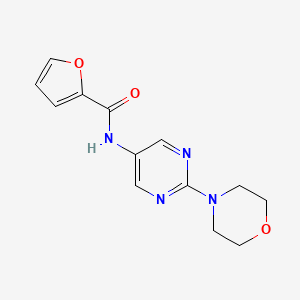
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pterins . Morpholine is a common moiety in pharmaceuticals and its presence in the compound suggests potential biological activity .
Molecular Structure Analysis
The molecular structure of “N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide” would likely involve a pyrimidine ring attached to a morpholine ring and a furamide group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its exact molecular structure. Pyrimidines, morpholines, and furamides can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, similar compounds have a solid physical state, a predicted boiling point of 399.2° C at 760 mmHg, a predicted density of 1.2 g/cm 3, and a predicted refractive index of n 20D 1.58 .作用机制
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide inhibits kinase activity by binding to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This leads to the suppression of downstream signaling pathways and ultimately, the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, angiogenesis, and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide in lab experiments is its specificity for certain kinases, making it a valuable tool for studying the role of specific kinases in cellular processes. However, this compound's effectiveness may be limited by its solubility and bioavailability, which can affect its ability to reach its target kinase in vivo.
未来方向
Further research is needed to fully understand the potential applications of N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide in cancer treatment and other diseases. One future direction could be to investigate the effectiveness of this compound in combination with other kinase inhibitors or chemotherapy drugs. Another direction could be to explore the use of this compound as a diagnostic tool for identifying kinase mutations in cancer cells. Additionally, the development of more potent and selective this compound analogs could lead to improved therapeutic outcomes.
合成方法
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-furancarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4-morpholinopyrimidine. The final product is obtained through the reaction of the intermediate with furfurylamine.
科学研究应用
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-furamide has been used in various scientific research studies due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth and division. Inhibition of kinases can lead to the suppression of cancer cell growth and other diseases. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR.
安全和危害
属性
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(11-2-1-5-20-11)16-10-8-14-13(15-9-10)17-3-6-19-7-4-17/h1-2,5,8-9H,3-4,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHEYGKVBKZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

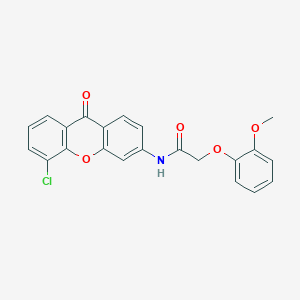
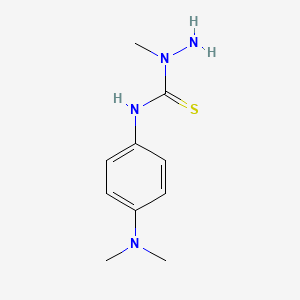
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
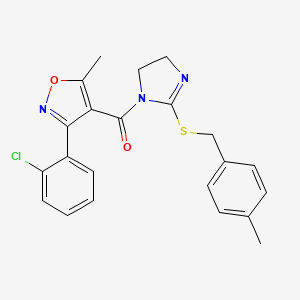
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
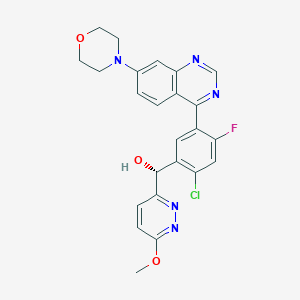
![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)